molecular formula C13H20N2O B1521584 {1-[(3-Aminophenyl)methyl]piperidin-4-yl}methanol CAS No. 1094353-30-6

{1-[(3-Aminophenyl)methyl]piperidin-4-yl}methanol

Cat. No. B1521584
CAS RN: 1094353-30-6
M. Wt: 220.31 g/mol
InChI Key: SQCGHKYCWVXBPL-UHFFFAOYSA-N
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Description

“{1-[(3-Aminophenyl)methyl]piperidin-4-yl}methanol” is a compound with the empirical formula C13H20N2O and a molecular weight of 220.31 . It is a heterocyclic building block .


Molecular Structure Analysis

The compound has a SMILES string representation of Nc1cccc(CN2CCC(CO)CC2)c1 . This indicates that it contains a piperidine ring attached to a benzene ring via a methylene bridge, with an amino group on the benzene ring and a hydroxyl group on the piperidine ring .


Physical And Chemical Properties Analysis

“{1-[(3-Aminophenyl)methyl]piperidin-4-yl}methanol” is a solid at room temperature .

Scientific Research Applications

Drug Design and Development

This compound is a valuable building block in medicinal chemistry. Its piperidine core is a common motif in pharmaceuticals, and the presence of an amino group allows for further functionalization. It can be used to synthesize a variety of pharmacologically active molecules, particularly those targeting the central nervous system (CNS), due to the ability of piperidine derivatives to cross the blood-brain barrier .

Synthesis of Heterocyclic Compounds

The amino group in the phenyl ring can undergo various reactions to form heterocycles, which are crucial in drug discovery. These reactions include cyclization and cycloaddition, leading to the formation of new rings that can enhance biological activity .

Lead Compound Optimization

In drug discovery, lead optimization is a critical step. The modifiable methanol group of this compound provides a site for introducing new functional groups, which can improve the binding affinity and selectivity of lead compounds towards biological targets .

Biological Studies

As a synthetic intermediate, this compound can be used to prepare molecules that mimic the structure of natural neurotransmitters or hormones. This allows researchers to study their interactions with receptors and enzymes, providing insights into their mechanisms of action .

Chemical Library Synthesis

This compound can serve as a starting material for the synthesis of a diverse chemical library. Such libraries are essential for high-throughput screening in the search for new bioactive compounds .

Catalysis Research

The piperidine moiety can act as a ligand in catalytic systems, particularly in asymmetric synthesis. It can help in the development of new catalytic methods that are more efficient and selective .

Material Science

Piperidine derivatives can be used in material science for the synthesis of organic semiconductors, which have applications in electronic devices like light-emitting diodes (LEDs) and solar cells .

Analytical Chemistry

This compound can be used to synthesize fluorescent or chromogenic probes for analytical purposes. Such probes can help in the detection and quantification of biological or chemical substances .

Safety And Hazards

The compound is sold “as-is” without any warranty of fitness for a particular purpose . It’s important to handle it with care and follow safety guidelines .

properties

IUPAC Name

[1-[(3-aminophenyl)methyl]piperidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c14-13-3-1-2-12(8-13)9-15-6-4-11(10-16)5-7-15/h1-3,8,11,16H,4-7,9-10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQCGHKYCWVXBPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)CC2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{1-[(3-Aminophenyl)methyl]piperidin-4-yl}methanol

CAS RN

1094353-30-6
Record name {1-[(3-aminophenyl)methyl]piperidin-4-yl}methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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